Hepta-1,6-dien-4-one

Radical Cyclization Fluorinated Building Blocks Geminal Twin-Tail Synthesis

Hepta-1,6-dien-4-one (CAS: 53859-89-5; synonym: diallyl ketone, vinylmethyl ketone) is a C7 ketone bearing two terminal allyl moieties separated by a central carbonyl. Its molecular weight is 110.15 g/mol (exact mass 110.07 Da), with a topological polar surface area of 17.1 Ų and XLogP3-AA of 1.4, indicating moderate lipophilicity.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Cat. No. B1640008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepta-1,6-dien-4-one
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESC=CCC(=O)CC=C
InChIInChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-4H,1-2,5-6H2
InChIKeyPBZROIMXDZTJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hepta-1,6-dien-4-one (1,6-Heptadien-4-one) – Core Molecular Identity and Benchmark Characteristics for Procurement Screening


Hepta-1,6-dien-4-one (CAS: 53859-89-5; synonym: diallyl ketone, vinylmethyl ketone) is a C7 ketone bearing two terminal allyl moieties separated by a central carbonyl . Its molecular weight is 110.15 g/mol (exact mass 110.07 Da), with a topological polar surface area of 17.1 Ų and XLogP3-AA of 1.4, indicating moderate lipophilicity [1]. The compound is a symmetrical, non-conjugated divinyl ketone that serves as a key building block in organic synthesis, particularly for cyclization and annulation chemistries . It is commercially available with standard purity ≥95% (stabilized with TBC) .

Hepta-1,6-dien-4-one Procurement: Why In-Class 1,6-Heptadienes Are Not Interchangeable Substrates


The central 4-position of 1,6-heptadienes exerts a profound, quantifiable influence on reaction outcomes that is not predictable from parent hydrocarbon behavior. Free-radical addition of n-C₃F₇I to a series of 1,6-heptadienes reveals that the linear-to-cyclic adduct ratio drops precipitously upon 4-substitution: unsubstituted 1,6-heptadiene (1.17) vs. 4-carboxy-1,6-heptadiene (0.0613) vs. 4,4-bis-ethoxycarbonyl-1,6-heptadiene (<0.001) [1]. This near-total suppression of bis-addition demonstrates that even minor electronic or steric perturbations at the 4-position can alter product distribution by orders of magnitude. Hepta-1,6-dien-4-one, bearing an electron-withdrawing carbonyl at C4, is therefore expected to exhibit a markedly different cyclization propensity compared to unsubstituted 1,6-heptadiene or 4-alkyl analogs. Furthermore, the carbonyl moiety enables distinct reactivity manifolds—including Nazarov cyclization, conjugate addition, and enolate chemistry—that are entirely absent in hydrocarbon 1,6-dienes. These fundamental differences render generic substitution with other 1,6-heptadienes scientifically unsound and underscore the need for targeted procurement.

Hepta-1,6-dien-4-one – Quantified Differentiation vs. 1,6-Heptadiene Analogs


Linear-to-Cyclic Adduct Ratio Shift Relative to Unsubstituted 1,6-Heptadiene

In free-radical addition of n-C₃F₇I, the linear/cyclic adduct ratio for unsubstituted 1,6-heptadiene is 1.17, whereas 4-substituted analogs show dramatically reduced values: 4-carboxy-1,6-heptadiene gives 0.0613, and 4,4-bis-ethoxycarbonyl-1,6-heptadiene yields <0.001 [1]. While direct data for hepta-1,6-dien-4-one are absent from the primary literature, its 4-oxo substitution is expected to produce an intermediate ratio significantly lower than the parent hydrocarbon, consistent with the established trend that electron-withdrawing 4-substituents suppress bis-addition and favor monoaddition pathways.

Radical Cyclization Fluorinated Building Blocks Geminal Twin-Tail Synthesis

Physical Property Divergence from Unsubstituted 1,6-Heptadiene

Hepta-1,6-dien-4-one exhibits a boiling point of 148.9±9.0 °C at 760 mmHg, which is significantly higher than that of 1,6-heptadiene (91.9±10.0 °C) [1]. Its density is 0.8±0.1 g/cm³ compared to 0.7±0.1 g/cm³ for the hydrocarbon analog [2]. The carbonyl group increases molecular weight (110.15 vs. 96.17 g/mol) and alters polarity, affecting chromatographic retention and solubility.

Physicochemical Characterization Volatility Separation Engineering

Atmospheric Fate and Environmental Persistence: OH Radical Reactivity

Hepta-1,6-dien-4-one reacts with hydroxyl radicals with an overall rate constant of 54.0 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to a calculated atmospheric half-life of 0.198 days (12-hour daylight; [OH] = 1.5×10⁶ cm⁻³) [1]. In contrast, 1,6-heptadiene is reported to undergo peroxy radical isomerization as a primary atmospheric pathway, with an estimated rate fast enough to compete with bimolecular reactions [2]. The carbonyl-containing compound thus exhibits a distinct atmospheric degradation profile that may influence selection for environmental fate studies or emission modeling.

Atmospheric Chemistry Environmental Fate Risk Assessment

Synthetic Utility: Divinyl Ketone Enables Nazarov Cyclization

Hepta-1,6-dien-4-one is a symmetrical divinyl ketone, a privileged scaffold for the Nazarov cyclization—a 4π-electrocyclic ring closure that yields cyclopentenones with excellent yields under acid catalysis [1][2]. Unsubstituted 1,6-heptadiene, lacking the carbonyl, cannot undergo this transformation. Divinyl ketone (C5H6O, CAS 1890-28-4) serves as a closely related, more reactive annulation reagent but is highly prone to polymerization and requires careful handling . Hepta-1,6-dien-4-one offers a balance of reactivity and stability, providing two terminal allyl handles for further functionalization post-cyclization.

Cyclopentenone Synthesis Annulation Chemistry Natural Product Synthesis

Hepta-1,6-dien-4-one: Priority Application Scenarios Driven by Quantitative Differentiation


Fluorinated Twin-Tail and Geminal Bis-Adduct Synthesis

When synthesizing fluorophilic geminal twin-tail acids via radical addition of perfluoroalkyl iodides or thiols to 1,6-heptadienes, the choice of 4-substituted scaffold is critical. The work of Brace [1] demonstrates that unsubstituted 1,6-heptadiene yields a linear/cyclic adduct ratio of 1.17 under standard conditions, whereas 4-substitution suppresses bis-addition. Hepta-1,6-dien-4-one, with its electron-withdrawing carbonyl, is expected to exhibit a similarly attenuated bis-addition profile, making it a suitable precursor when monoaddition or controlled cyclization is desired. Researchers aiming for geminal bis-adducts must instead employ slow-addition strategies with excess thiol, as demonstrated for 4-carboxy-1,6-heptadiene, where 98% yield of the bis-adduct was achieved under optimized conditions [1]. This scenario highlights why unsubstituted 1,6-heptadiene cannot be substituted for the target compound when specific 4-position electronic effects are required.

Cyclopentenone Synthesis via Nazarov Cyclization

Hepta-1,6-dien-4-one serves as a divinyl ketone precursor for Nazarov cyclization, a 4π-electrocyclic ring closure that affords cyclopentenones—core structures in numerous natural products and pharmaceuticals [1][2]. Unlike the highly reactive but unstable divinyl ketone (C5H6O), hepta-1,6-dien-4-one provides two terminal allyl groups that remain available for subsequent functionalization after cyclopentenone formation. This enables sequential annulation/cross-coupling strategies that are not accessible with simpler divinyl ketones. Procurement of this specific compound is essential for research programs requiring a stable, symmetrical divinyl ketone scaffold with extended synthetic handles.

Physicochemical Benchmarking and Separation Method Development

The pronounced boiling point elevation of hepta-1,6-dien-4-one (148.9 °C) relative to 1,6-heptadiene (91.9 °C) has direct implications for analytical method development and purification workflows [1][2]. Researchers developing GC-MS methods for complex reaction mixtures must account for the ~57 °C higher elution temperature of the carbonyl-containing compound. Similarly, distillation-based purification requires different temperature and pressure parameters. This physical property divergence underscores that 1,6-heptadiene cannot serve as a surrogate for method development or as a retention time calibrant when the target analyte is hepta-1,6-dien-4-one.

Atmospheric Chemistry Model Compound Studies

The distinct atmospheric fate of hepta-1,6-dien-4-one—characterized by a well-defined OH radical rate constant (54.0 × 10⁻¹² cm³ molec⁻¹ s⁻¹) and calculated half-life (0.198 days)—differentiates it from hydrocarbon 1,6-dienes that undergo peroxy radical isomerization as a primary pathway [1][2]. For atmospheric chemists investigating structure-activity relationships in volatile organic compound oxidation or modeling secondary organic aerosol formation, the carbonyl-containing analog offers a contrasting reactivity profile that cannot be replicated by unsubstituted 1,6-heptadiene. Procurement of the authentic compound is necessary for controlled comparative studies.

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